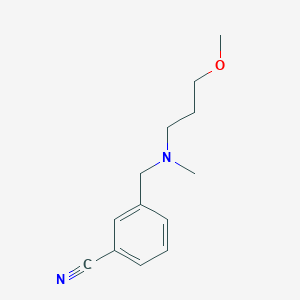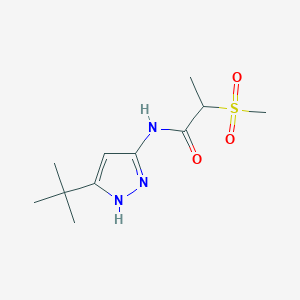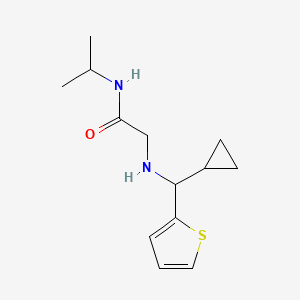
5-Acetoxy-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxy-2-chlorobenzoic acid is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.60 g/mol . This compound is a colorless or white crystalline solid that is easily soluble in dimethyl sulfoxide (DMSO) and acetone, but has low solubility in water . It is used in various fields of organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-2-chlorobenzoic acid can be achieved through several methods. One common method involves the acetylation of 2-chlorobenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetoxy-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetoxy group can be hydrolyzed to form 2-chlorobenzoic acid in the presence of a base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-5-chlorobenzoic acid or 2-thio-5-chlorobenzoic acid.
Hydrolysis: Formation of 2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
5-Acetoxy-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Acetoxy-2-chlorobenzoic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 2-chlorobenzoic acid, which can further interact with enzymes or receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzoic Acid: Similar structure but lacks the acetoxy group.
5-Bromo-2-chlorobenzoic Acid: Contains a bromine atom instead of an acetoxy group.
2-Acetoxybenzoic Acid (Aspirin): Similar acetoxy group but lacks the chlorine atom.
Uniqueness
5-Acetoxy-2-chlorobenzoic acid is unique due to the presence of both the acetoxy and chlorine functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these groups allows for versatile applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H7ClO4 |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
5-acetyloxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
DKFQXKPHQHTDGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)





